molecular formula C25H25N3O2S2 B2458882 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1189447-88-8

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2458882
CAS No.: 1189447-88-8
M. Wt: 463.61
InChI Key: GCEZGYRADCILON-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazole ring, a pyridazine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-4-17-13-9-10-16(3)22(17)27-21(29)15-31-25-26-19-14-20(18-11-7-6-8-12-18)32-23(19)24(30)28(25)5-2/h6-14H,4-5,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZGYRADCILON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole and pyridazine rings, followed by the introduction of the trifluoromethyl group and other functional groups. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Formation of the Pyridazine Ring: This can be synthesized by the reaction of hydrazine with a diketone, followed by cyclization.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling Reactions: The final steps involve coupling the imidazole and pyridazine rings with the trifluoromethyl group and other substituents using reagents like palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts, trifluoromethylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Biological Studies: It is used in studies to investigate its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide: shares similarities with other compounds containing imidazole and pyridazine rings, as well as those with trifluoromethyl groups.

Uniqueness

  • The unique combination of the imidazole and pyridazine rings, along with the trifluoromethyl group, distinguishes this compound from others. This combination contributes to its distinctive chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the thienopyrimidine class, characterized by its complex heterocyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of the compound is C25H25N3O2S2C_{25}H_{25}N_{3}O_{2}S_{2}, with a molecular weight of 463.6 g/mol. Its structural features include:

Property Value
Molecular FormulaC25H25N3O2S2C_{25}H_{25}N_{3}O_{2}S_{2}
Molecular Weight463.6 g/mol
CAS Number1189447-88-8

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily attributed to its ability to interact with various molecular targets within biological systems. Notable activities include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This mechanism is crucial in targeting pathways involved in cancer cell proliferation and survival.
  • Anticancer Properties : Preliminary studies suggest that derivatives of thienopyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-({3-ethyl-4-oxo-6-phenyl...}) have shown promising results in inhibiting cell growth in cultures of breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cells .
  • Pim Kinase Inhibition : Pim kinases are serine/threonine kinases involved in regulating cell cycle progression and apoptosis. Compounds similar to 2-({3-ethyl-4-oxo...}) have been identified as potent inhibitors of Pim kinases, suggesting a potential application in targeted cancer therapies .

Case Studies and Research Findings

A series of studies have examined the biological activity of thienopyrimidine derivatives, including the compound :

  • Cytotoxicity Testing : In one study, derivatives were tested for their cytotoxic effects on multiple cancer cell lines. The most active compounds displayed IC50 values ranging from 1.18 μM to 8.83 μM, indicating strong inhibitory effects on cell viability .
  • Structure-Activity Relationship (SAR) : The unique combination of functional groups in 2-({3-ethyl-4-oxo...}) enhances its biological activity compared to simpler thienopyrimidine structures. This suggests that modifications to the core structure can lead to improved therapeutic profiles .
  • Mechanistic Insights : Docking studies have provided insights into the binding modes of these compounds within enzyme active sites, revealing high energy scores that correlate with their inhibitory activities .

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